molecular formula C6H10ClNO4S B2774404 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate CAS No. 2241140-26-9

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate

Cat. No.: B2774404
CAS No.: 2241140-26-9
M. Wt: 227.66
InChI Key: ANNFAJCGPSFXIM-UHFFFAOYSA-N
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Description

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a chemical compound with the molecular formula C6H10ClNO4S and a molecular weight of 227.67 g/mol It is characterized by the presence of a chlorosulfonyl group attached to a pyrrolidine ring, which is further substituted with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate typically involves the reaction of pyrrolidine with chlorosulfonic acid, followed by acetylation. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce the corresponding alcohol.

Scientific Research Applications

1-(Chlorosulfonyl)pyrrolidin-3-yl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of biological pathways and the exertion of various effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(Chlorosulfonyl)pyrrolidine: Lacks the acetate group but shares the chlorosulfonyl-pyrrolidine core structure.

    3-(Chlorosulfonyl)pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.

    N-(Chlorosulfonyl)pyrrolidine-2-carboxamide: Features a carboxamide group in place of the acetate group.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

(1-chlorosulfonylpyrrolidin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4S/c1-5(9)12-6-2-3-8(4-6)13(7,10)11/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNFAJCGPSFXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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